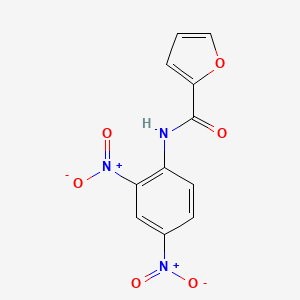![molecular formula C16H17N3O4 B15016279 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the trimethoxyphenyl group and the pyridine ring in its structure contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4,5-trimethoxybenzaldehyde and pyridine-3-carbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the Schiff base moiety allows it to interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the specific arrangement of the trimethoxyphenyl group and the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H17N3O4 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20)/b18-9+ |
Clave InChI |
IATCZYSHMSZKIO-GIJQJNRQSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B15016198.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)

![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
![3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016270.png)
![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
